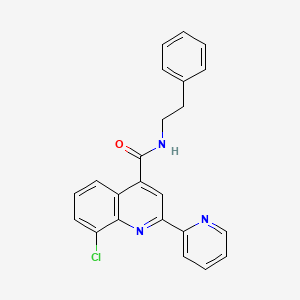![molecular formula C18H20Cl2N2O2 B4610314 N-(3,4-dichlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4610314.png)
N-(3,4-dichlorophenyl)-N'-[4-(pentyloxy)phenyl]urea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-[4-(pentyloxy)phenyl]urea is a useful research compound. Its molecular formula is C18H20Cl2N2O2 and its molecular weight is 367.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0901833 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Cancer Agents Development
Symmetrical N,N'-diarylureas, including compounds with the dichlorophenyl moiety, were identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Non-symmetrical hybrid ureas combining hydrophobic phenyl moieties with polar moieties demonstrated good bioactivities, potentially leading to potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Occurrence and Analysis
Triclocarban, a compound related to the chemical class of N-(3,4-dichlorophenyl)-N'-[4-(pentyloxy)phenyl]urea, is used as an antibacterial additive in personal care products. Despite its extensive use, environmental occurrence data are scarce due to the lack of sensitive and affordable analytical techniques. A method using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) was introduced for determining triclocarban concentrations in aquatic environments, addressing the need for sensitive environmental monitoring of such compounds (Halden & Paull, 2004).
Cytokinin-like Activity and Plant Growth
Urea derivatives, including this compound, have been explored for their cytokinin-like activity, influencing cell division and differentiation in plants. These synthetic compounds, like forchlorofenuron (CPPU) and thidiazuron (TDZ), show significant potential in in vitro plant morphogenesis studies, often exceeding the activity of natural adenine cytokinins. This research contributes to understanding the structure-activity relationship in urea derivatives and their application in plant biology (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-pentoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-2-3-4-11-24-15-8-5-13(6-9-15)21-18(23)22-14-7-10-16(19)17(20)12-14/h5-10,12H,2-4,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEJTULPAJMWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione](/img/structure/B4610243.png)
![5-(2,3-dichlorophenyl)-N-{[2-(propan-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B4610247.png)

![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B4610258.png)
![(5E)-3-(3-chloro-4-fluorophenyl)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610272.png)
![2-{2-[(4-methoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4610282.png)

![N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4610292.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B4610296.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4610297.png)
![ETHYL 2-(BUTYLAMINO)-4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4610302.png)
![N-benzyl-2-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4610313.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B4610322.png)
![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4610333.png)
